molecular formula C8H6BrN3O B11778811 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol

5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol

Cat. No.: B11778811
M. Wt: 240.06 g/mol
InChI Key: GJYADRXOLNUYQZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol typically involves the bromination of 2-(1H-imidazol-2-yl)pyridin-3-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine

Uniqueness

5-Bromo-2-(1H-imidazol-2-yl)pyridin-3-ol is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds that may only contain one type of ring.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

5-bromo-2-(1H-imidazol-2-yl)pyridin-3-ol

InChI

InChI=1S/C8H6BrN3O/c9-5-3-6(13)7(12-4-5)8-10-1-2-11-8/h1-4,13H,(H,10,11)

InChI Key

GJYADRXOLNUYQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=C(C=C(C=N2)Br)O

Origin of Product

United States

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